5-Norbornene-2,3-dicarboxylic anhydride
Overview
Description
5-Norbornene-2,3-dicarboxylic anhydride, also known as Nadic anhydride, is an organic acid anhydride derivative of norbornene . It is used as a curing agent in epoxy resins and in the preparation of vertically aligned and penetrated carbon nanotube/polymer film . It serves as an intermediate in polyesters, alkyd resins, and plasticizers .
Synthesis Analysis
Chitosan was chemically modified with the bulky structure of cis-5-norbornene-2,3-dicarboxylic anhydride . Fourier Transform Infrared results show that the anhydride monomer was successfully bound to the amine group of chitosan .Molecular Structure Analysis
The molecular formula of 5-Norbornene-2,3-dicarboxylic anhydride is C9H8O3 . The IUPAC name is 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione .Chemical Reactions Analysis
The thermal isomerization of 5-Norbornene-2,3-endo-Dicarboxylic Anhydride has been studied .Physical And Chemical Properties Analysis
The molecular weight of 5-Norbornene-2,3-dicarboxylic anhydride is 164.16 g/mol . The InChIKey is KNDQHSIWLOJIGP-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Labeling Applications 5-Norbornene-2,3-dicarboxylic anhydride has been utilized in the field of chemical synthesis, particularly in the preparation of stereospecifically labeled compounds. One example is the synthesis of this anhydride labeled with ^(14)C in one carbonyl group, as detailed by Scheidegger, Baldwin, and Roberts (1967) in the Journal of the American Chemical Society. This process involves specific synthesis and degradation methods to determine the labeling of the carbonyl group, highlighting its application in advanced chemical synthesis (Scheidegger, Baldwin, & Roberts, 1967).
Chemical Reaction Studies Research by Badri and Heidarizadeh (2004) in ChemInform investigated the reaction of 5-norbornene-2,3-dicarboxylic anhydride with various amines. They observed the formation of carbamic acids and explored factors affecting the formation of imides. This study contributes to understanding the reactivity and applications of this anhydride in chemical reactions (Badri & Heidarizadeh, 2004).
Material Synthesis Sun Yu-an (2007) in the Journal of Shiyan Technical Institute discussed the synthesis of 5-norbornene-2,3-dicarboxylic acid dimethyl ester using 5-Norbornene-2,3-dicarboxylic anhydride. This research highlights its application in creating new materials, demonstrating a yield higher than 89.6% under certain conditions (Sun Yu-an, 2007).
Educational Applications In the Journal of Chemical Education, Birchall et al. (2021) discussed the use of this anhydride in undergraduate laboratory experiments, focusing on thermal equilibration and recrystallization processes. This application promotes an understanding of constrained ring systems and factors affecting chemical properties (Birchall et al., 2021).
Polymer Science Yu et al. (2020) in High Performance Polymers investigated using 5-Norbornene-2,3-dicarboxylic anhydride in the synthesis of polymers via ring-opening metathesis polymerization. Their research provides insights into the creation of valuable norbornene derivatives and their polymers, demonstrating broad application prospects in various areas (Yu et al., 2020).
Safety And Hazards
Future Directions
One-step synthesis of sequence-controlled multiblock polymers with up to 11 segments from monomer mixture has been reported . This method shows considerable promise in the synthesis of sequentially and architecturally complex polymers, with high monomer sequence control that provides the potential for designing materials .
properties
IUPAC Name |
4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDQHSIWLOJIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55636-72-1 | |
Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55636-72-1 | |
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DSSTOX Substance ID |
DTXSID0047456 | |
Record name | 2-Norbornene-5,6-dicarboxylic anhydride | |
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Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, White powder; [Sigma-Aldrich MSDS] | |
Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |
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Record name | 5-Norbornene-2,3-dicarboxylic anhydride | |
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Product Name |
5-Norbornene-2,3-dicarboxylic anhydride | |
CAS RN |
826-62-0, 2746-19-2, 129-64-6 | |
Record name | 5-Norbornene-2,3-dicarboxylic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=826-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | NSC 3999 | |
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Record name | Himic anhydride | |
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Record name | Carbic anhydride | |
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Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |
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Record name | 2-Norbornene-5,6-dicarboxylic anhydride | |
Source | EPA DSSTox | |
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Record name | 1,2,3,6-tetrahydro-3,6-methanophthalic anhydride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.416 | |
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Record name | Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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